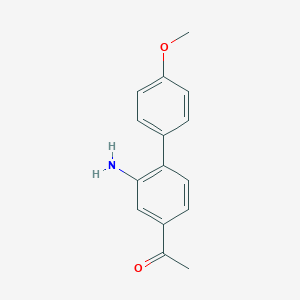

4-Acetyl-2-amino-4'-methoxybiphenyl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Acetyl-2-amino-4'-methoxybiphenyl (4-AAMB) is a synthetic compound that has been widely studied in the scientific community due to its unique properties and potential applications. It is a derivative of biphenyl, a compound that is widely used in the synthesis of various organic molecules and materials. 4-AAMB has been studied for its potential use in a wide range of applications, including drug synthesis, biomedical research, and chemical engineering.

Applications De Recherche Scientifique

Friedel-Crafts Acylation Reaction

The compound can be used in the Friedel-Crafts acylation reaction of anisole for the production of 4-Methoxyacetophenone . This reaction is one of the most useful synthetic tools in organic synthesis, as it allows for the introduction of important moieties such as acetyl and alkyl groups into aromatic compounds .

Green and Sustainable Chemistry

The compound plays a significant role in green and sustainable chemistry. It is used in the production of 4-Methoxyacetophenone with high selectivity and sufficient reusability of Mordenite Zeolite Catalyst . This process is eco-friendly and has been widely developed as a promising catalyst .

Crystal Structure Analysis

4-Acetyl-2-amino-4’-methoxybiphenyl is used in the analysis of crystal structures. The crystals of this compound feature an orthorhombic unit cell and are noncentrosymmetric . The crystal structure features parallel-alignment of essentially planar molecules in the syn-conformation with molecular dipole moments of about 5.4 Debye .

Polar Materials Design

The compound is used in the rational design of polar materials. The lattice architecture of this compound is compared to the motives realized in the only two other parallel-aligned polar biphenyls . This analysis provides conceptual insights to guide the rational design of polar materials .

Organic Synthesis

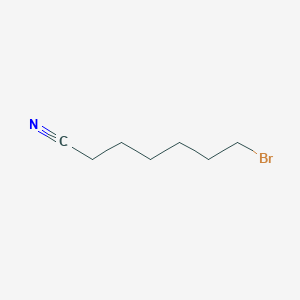

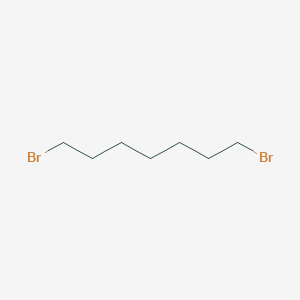

4-Acetyl-2-amino-4’-methoxybiphenyl can be synthesized via catalytic Suzuki cross-coupling reaction . This method is widely used in organic synthesis for the construction of carbon-carbon bonds .

Dopamine Agonist Preparation

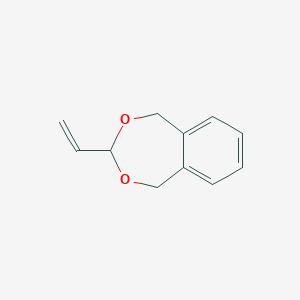

The compound can be used in the preparation of 2-amino-6,7-dihydroxy-l,2,3,4-tetrahydronaphthalene (ADTN) derivative, which is a powerful agonist of dopamine .

Propriétés

IUPAC Name |

1-[3-amino-4-(4-methoxyphenyl)phenyl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2/c1-10(17)12-5-8-14(15(16)9-12)11-3-6-13(18-2)7-4-11/h3-9H,16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFYZKZFDUZXPER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)C2=CC=C(C=C2)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Acetyl-2-amino-4'-methoxybiphenyl | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

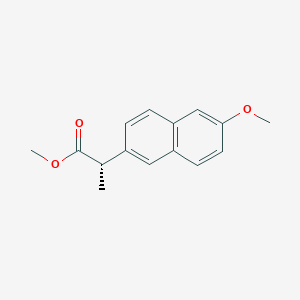

![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)

![Trideuteriomethyl (2S)-2-[6-(trideuteriomethoxy)naphthalen-2-yl]propanoate](/img/structure/B124886.png)

![1-[Bis(2,3,4,5,6-pentachlorophenyl)methyl]-2,3,4,5,6-pentachlorobenzene](/img/structure/B124891.png)